molecular formula C20H33ClFNO3 B13751091 dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride CAS No. 3829-92-3

dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride

Cat. No.: B13751091
CAS No.: 3829-92-3
M. Wt: 389.9 g/mol
InChI Key: QLHYGQJZPDLPKC-UHFFFAOYSA-N
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Description

Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium; chloride is a quaternary ammonium compound characterized by a dibutyl-substituted azanium (ammonium) core linked to a propyl chain. This chain is esterified with a 4-ethoxy-3-fluorobenzoyl group, introducing both aromatic and halogenated functionalities. The chloride counterion ensures charge neutrality.

Properties

CAS No.

3829-92-3

Molecular Formula

C20H33ClFNO3

Molecular Weight

389.9 g/mol

IUPAC Name

dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride

InChI

InChI=1S/C20H32FNO3.ClH/c1-4-7-12-22(13-8-5-2)14-9-15-25-20(23)17-10-11-19(24-6-3)18(21)16-17;/h10-11,16H,4-9,12-15H2,1-3H3;1H

InChI Key

QLHYGQJZPDLPKC-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+](CCCC)CCCOC(=O)C1=CC(=C(C=C1)OCC)F.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride typically involves multiple stepsThe final step involves the formation of the azanium ion and the addition of the chloride ion to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride has several applications in scientific research:

Mechanism of Action

The mechanism by which dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Structural Comparisons

Target Compound :
  • Core structure : Quaternary ammonium (azanium) with dibutyl substituents.
  • Linker : 3-carbon propyl chain.
  • Functional group : 4-ethoxy-3-fluorobenzoyl ester.
  • Counterion : Chloride.
Analog 1 : Benzethonium Chloride (IUPAC: Benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium; chloride)
  • Core structure : Quaternary ammonium with benzyl and dimethyl substituents.
  • Linker : Ethoxy-ethyl chain.
  • Functional group: Bulky 4-(2,4,4-trimethylpentan-2-yl)phenoxy group.
  • Counterion : Chloride.
  • Comparison : Benzethonium chloride’s extended ethoxy chain and bulky aromatic group enhance surfactant properties, whereas the target compound’s fluorinated benzoyl group may improve antimicrobial efficacy due to fluorine’s electronegativity .
Analog 2 : 2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate
  • Core structure : Quaternary ammonium with dimethoxyphenyl substituents.
  • Linker : Carbamoyl-propyl chain.
  • Functional group : Dual 3,4-dimethoxyphenyl groups.
  • Counterion : Chloride.
  • Comparison: The carbamoyl linker and methoxy groups in this analog promote hydrogen bonding and crystallinity, as evidenced by its monoclinic crystal system (space group P21/c) . In contrast, the target compound’s ester linkage and fluorine atom may reduce crystallinity but increase hydrolytic stability.
Analog 3 : Bunitrolol Hydrochloride (tert-Butyl-[3-(2-cyanophenoxy)-2-hydroxypropyl]azanium; chloride)
  • Core structure : Quaternary ammonium with tert-butyl substituent.
  • Linker : Hydroxypropyl chain.
  • Functional group: 2-cyanophenoxy group.
  • Counterion : Chloride.
  • Comparison: Bunitrolol’s cyanophenoxy and hydroxyl groups are critical for its β-blocker activity, while the target compound’s ethoxy-fluorobenzoyl group may favor non-cardiac applications, such as topical formulations .

Physicochemical and Application-Based Comparisons

Property Target Compound Benzethonium Chloride Bunitrolol Hydrochloride
Molecular Weight ~450–500 g/mol (estimated) 448.09 g/mol 337.85 g/mol
Aromatic Substituent 4-Ethoxy-3-fluorobenzoyl 4-(2,4,4-trimethylpentan-2-yl)phenyl 2-cyanophenoxy
Key Functional Groups Fluorinated ester Ether, branched alkyl Nitrile, hydroxyl
Potential Applications Antimicrobials, surfactants Disinfectants, preservatives Cardiovascular drugs
Solubility Moderate in polar solvents (est.) High in water and ethanol Low in water, high in DMSO

Fluorinated vs. Non-Fluorinated Analogs

The target compound’s 3-fluorine atom distinguishes it from non-halogenated analogs like the dimethoxyphenyl derivative . However, fluorinated compounds may exhibit higher environmental persistence compared to non-fluorinated analogs, as seen in perfluorinated compounds (e.g., [70225-20-6] in ) .

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